N-(2-propynyl)-2-naphthalenecarboxamide
Description
N-(2-Propynyl)-2-naphthalenecarboxamide is a naphthalene-derived carboxamide featuring a terminal alkyne (propynyl) group attached to the amide nitrogen. This compound belongs to a broader class of naphthalenecarboxamides, which are frequently investigated for their biological activities, particularly as enzyme inhibitors in oncology and inflammation research. The propynyl substituent introduces unique reactivity, enabling applications in click chemistry for bioconjugation or targeted drug delivery .
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-prop-2-ynylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H11NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9H2,(H,15,16) |
InChI Key |
WXOZOQGHVAHSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Naphthalenecarboxamide derivatives vary primarily in substituents on the amide nitrogen or the naphthalene ring. Key analogs include:
Table 1: Structural Comparison of Naphthalenecarboxamide Derivatives
Physicochemical Properties
- Solubility : Hydroxyl and methoxy substituents (e.g., 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide) increase aqueous solubility (logP = 2.1) compared to the hydrophobic propynyl derivative (logP = 3.8) .
- Synthesis: Propynyl derivatives require Sonogashira coupling for alkyne introduction, whereas azo compounds employ diazotization, limiting scalability .
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